2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone
Overview
Description
2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazinone core, which is known for its biological activity, making it a subject of interest for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the fluoro and methoxy groups are introduced onto the phenyl ring.
Attachment of the Azepanyl Group: The azepanyl moiety can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated intermediate.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalytic Processes: Using catalysts to improve reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to enhance scalability and control over reaction conditions.
Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenated compounds, organometallic reagents, and various acids or bases depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: May produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development. It could potentially interact with various biological targets, leading to therapeutic effects.
Medicine
In medicine, this compound might be investigated for its potential as a therapeutic agent. Its structure suggests it could be active against certain diseases or conditions, particularly those involving inflammation or microbial infections.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve:
Binding to Active Sites: Inhibiting or activating enzymes.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
Pathway Interference: Altering signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1-azepanyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone
- 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-chloro-4-methoxyphenyl)-3(2H)-pyridazinone
Uniqueness
Compared to similar compounds, 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone may offer unique properties such as:
- Enhanced Biological Activity : Due to the specific arrangement of functional groups.
- Improved Stability : Resulting from the presence of the fluoro and methoxy groups.
- Selective Reactivity : Allowing for targeted chemical modifications.
This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-26-14-6-7-15(16(20)12-14)17-8-9-18(24)23(21-17)13-19(25)22-10-4-2-3-5-11-22/h6-9,12H,2-5,10-11,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXPOIKJMQCQQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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